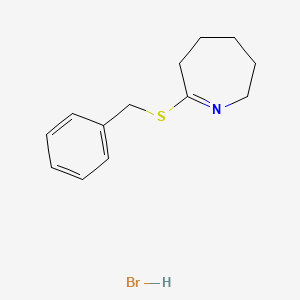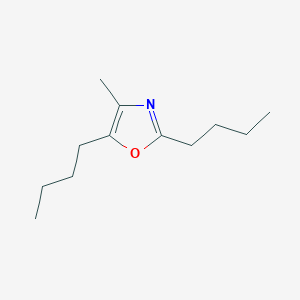![molecular formula C15H12Cl2O B14406834 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-10-4](/img/structure/B14406834.png)
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its applications in molecular biology and biochemistry, where it is used to study cellular pathways and protein functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of cellular pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain proteins and enzymes, thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dichloro-2-[1-(4-methoxyphenyl)ethenyl]benzene
- 1,4-Dichloro-2-[1-(3-chlorophenyl)ethenyl]benzene
- 2,3-Dibromo-1,4-dichlorobenzene
Uniqueness
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
86767-10-4 |
|---|---|
Molekularformel |
C15H12Cl2O |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
1,3-dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H12Cl2O/c1-10(11-3-5-15(18-2)6-4-11)12-7-13(16)9-14(17)8-12/h3-9H,1H2,2H3 |
InChI-Schlüssel |
UQEDTDQAXUSJCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


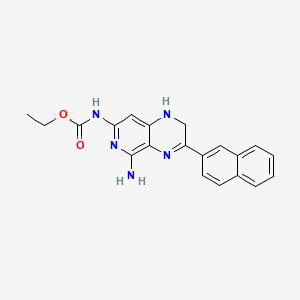
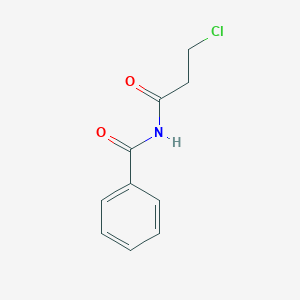
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
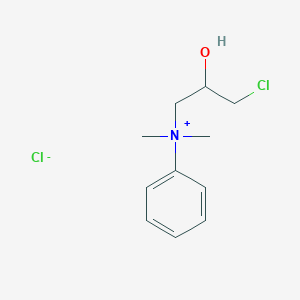

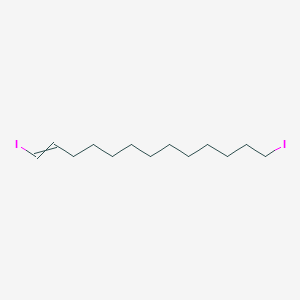
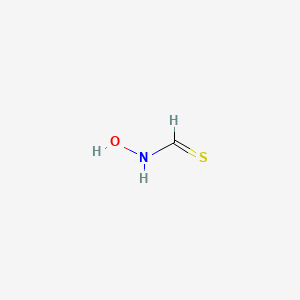
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
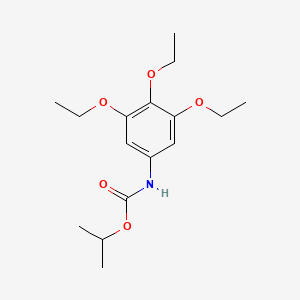
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)


